molecular formula C17H16N2O B13938335 2,3,5,6-Tetrahydro-5-phenyl-imidazo(2,1-a)isoquinolin-5-ol CAS No. 56882-45-2

2,3,5,6-Tetrahydro-5-phenyl-imidazo(2,1-a)isoquinolin-5-ol

Cat. No.: B13938335
CAS No.: 56882-45-2
M. Wt: 264.32 g/mol
InChI Key: YEQDDLZHZCNPFQ-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrahydro-5-phenylimidazo[2,1-a]isoquinolin-5-ol is a complex organic compound with a unique structure that combines elements of imidazole and isoquinoline.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-Tetrahydro-5-phenylimidazo[2,1-a]isoquinolin-5-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production methods for this compound are not widely documented in public literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure cost-effectiveness and scalability while maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetrahydro-5-phenylimidazo[2,1-a]isoquinolin-5-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .

Scientific Research Applications

2,3,5,6-Tetrahydro-5-phenylimidazo[2,1-a]isoquinolin-5-ol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetrahydro-5-phenylimidazo[2,1-a]isoquinolin-5-ol involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,5,6-Tetrahydro-5-phenylimidazo[2,1-a]isoquinolin-5-ol is unique due to its specific combination of imidazole and isoquinoline structures, which confer distinct chemical and biological properties.

Properties

CAS No.

56882-45-2

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

IUPAC Name

5-phenyl-3,6-dihydro-2H-imidazo[2,1-a]isoquinolin-5-ol

InChI

InChI=1S/C17H16N2O/c20-17(14-7-2-1-3-8-14)12-13-6-4-5-9-15(13)16-18-10-11-19(16)17/h1-9,20H,10-12H2

InChI Key

YEQDDLZHZCNPFQ-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=N1)C3=CC=CC=C3CC2(C4=CC=CC=C4)O

Origin of Product

United States

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